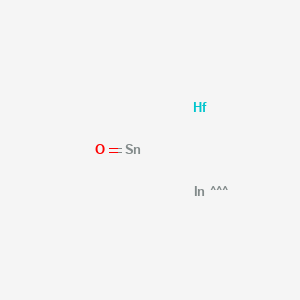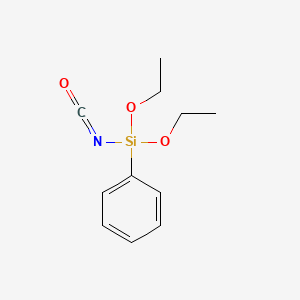![molecular formula C18H16Br2O4 B12546785 2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial CAS No. 143704-24-9](/img/structure/B12546785.png)
2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial is a complex organic compound characterized by the presence of bromine atoms and phenyl groups attached to a dihydroxybutanedial backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution reaction, where bromine atoms are introduced into the phenyl rings. This can be achieved using bromine or bromine-containing reagents under controlled conditions .
Another method involves the use of Friedel-Crafts acylation followed by bromination. The Friedel-Crafts acylation introduces acyl groups into the aromatic ring, which are then converted to brominated derivatives through subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial involves its interaction with molecular targets through its bromine and phenyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of enzymes or receptors. The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dibromo-2,3-diphenylbutanedial: Similar structure but lacks hydroxyl groups.
2,3-Dihydroxy-2,3-diphenylbutanedial: Similar structure but lacks bromine atoms.
2,3-Bis(chlorophenyl)methyl-2,3-dihydroxybutanedial: Similar structure with chlorine instead of bromine.
Uniqueness
2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial is unique due to the presence of both bromine atoms and hydroxyl groups, which confer distinct reactivity and interaction profiles. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
143704-24-9 |
|---|---|
Molekularformel |
C18H16Br2O4 |
Molekulargewicht |
456.1 g/mol |
IUPAC-Name |
2,3-bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial |
InChI |
InChI=1S/C18H16Br2O4/c19-15(13-7-3-1-4-8-13)17(23,11-21)18(24,12-22)16(20)14-9-5-2-6-10-14/h1-12,15-16,23-24H |
InChI-Schlüssel |
ZFVYPCNDXKTVJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C=O)(C(C=O)(C(C2=CC=CC=C2)Br)O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


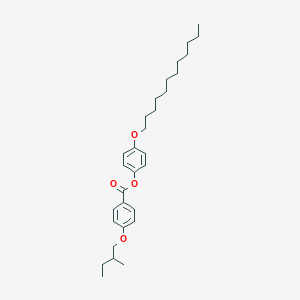


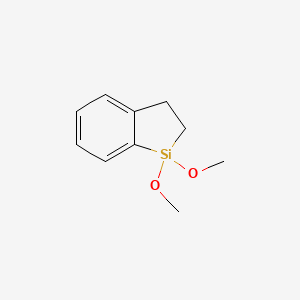
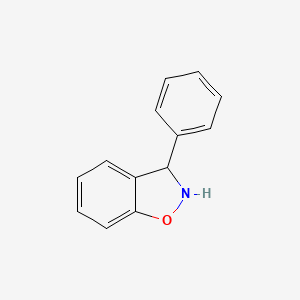
![Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane](/img/structure/B12546737.png)
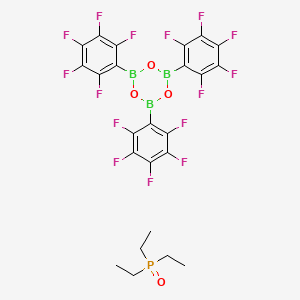
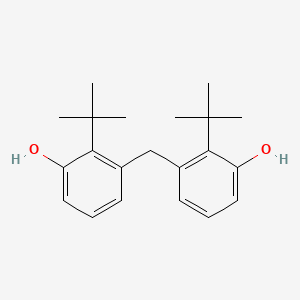
![4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol](/img/structure/B12546752.png)

![2-[(Oxomethylidene)sulfamoyl]benzoic acid](/img/structure/B12546767.png)
